
1-Tert-butyl 2-methyl 5-(prop-2-en-1-yl)pyrrolidine-1,2-dicarboxylate
Vue d'ensemble
Description
1-Tert-butyl 2-methyl 5-(prop-2-en-1-yl)pyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C14H23NO4 . It has a molecular weight of 269.34 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Attached to this ring are various functional groups including a tert-butyl group, a methyl group, and a prop-2-en-1-yl group .Mécanisme D'action
The mechanism of action of 1-Tert-butyl 2-methyl 5-(prop-2-en-1-yl)pyrrolidine-1,2-dicarboxylate is not well understood. However, it is believed that the compound interacts with the active sites of enzymes and receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. For example, it has been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. It has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Tert-butyl 2-methyl 5-(prop-2-en-1-yl)pyrrolidine-1,2-dicarboxylate in lab experiments is its excellent solubility in various solvents. This makes it easy to dissolve in the desired solvent and use in various experiments. However, one of the limitations of using this compound is its relatively low yield during synthesis, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions related to 1-Tert-butyl 2-methyl 5-(prop-2-en-1-yl)pyrrolidine-1,2-dicarboxylate. One of the primary directions is to explore its potential applications in organic electronics further. Researchers are also interested in studying its potential applications in the treatment of various diseases, such as cancer, cardiovascular disease, and neurodegenerative diseases. Additionally, there is a need to study the mechanism of action of this compound further to understand its effects on the body better.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in scientific research. Its potential applications in various fields, such as organic electronics and medicine, make it a compound of significant interest. Further studies are needed to explore its potential fully and understand its mechanism of action better.
Applications De Recherche Scientifique
1-Tert-butyl 2-methyl 5-(prop-2-en-1-yl)pyrrolidine-1,2-dicarboxylate has been studied extensively for its potential applications in various fields. One of the primary applications of this compound is in the field of organic electronics. It has been found to exhibit excellent charge transport properties, making it a promising material for use in organic field-effect transistors (OFETs) and organic solar cells.
Propriétés
IUPAC Name |
1-O-tert-butyl 2-O-methyl 5-prop-2-enylpyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-6-7-10-8-9-11(12(16)18-5)15(10)13(17)19-14(2,3)4/h6,10-11H,1,7-9H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDATZBYQWJPSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1C(=O)OC)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



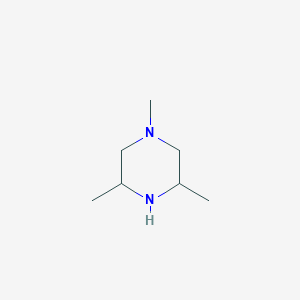

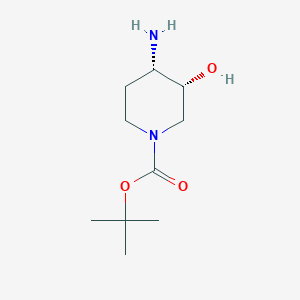


![Ethyl 2-{[(4-methylphenyl)methyl]amino}acetate](/img/structure/B3111306.png)

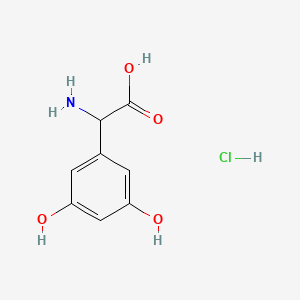
![2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B3111319.png)
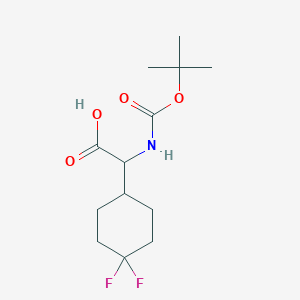
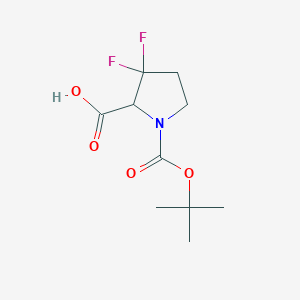
![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B3111331.png)

